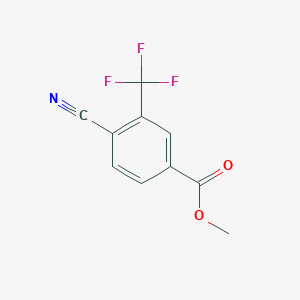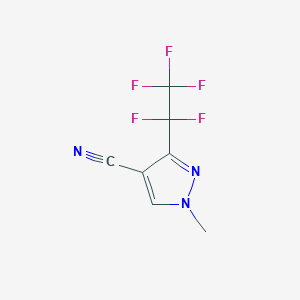
Methyl 4-cyano-3-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Radical Transfer and Synthesis
Methyl 4-cyano-3-(trifluoromethyl)benzoate has been utilized in radical transfer reactions. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate is a one-carbon radical equivalent used for acyl unit introduction via xanthate transfer radical addition to olefins. This process allows for further elaboration of the resulting adducts, including a rare 1,5-nitrile translocation (Bagal, Greef, & Zard, 2006).
Synthesis of Derivatives
The compound is also instrumental in synthesizing various derivatives. An example is the synthesis of ortho-trifluoromethoxylated aniline derivatives, useful as synthetic building blocks in pharmaceuticals, agrochemicals, and functional materials. This synthesis involves treating methyl 4-(N-hydroxyacetamido)benzoate with specific reagents to create methyl 4-acetamido-3-(trifluoromethoxy)benzoate (Feng & Ngai, 2016).
Photopolymerization Studies
In the field of materials science, derivatives of ethyl α-hydroxymethylacrylate, including the 4-cyano-, and 4-trifluoromethylbenzoate esters, have displayed rapid photopolymerization rates. This property is significant for thin film and coating applications, especially due to their linear rather than highly crosslinked structures (Avci, Mathias, & Thigpen, 1996).
Interaction with Sulfur Tetrafluoride
This compound has been investigated for its interaction with sulfur tetrafluoride in anhydrous hydrogen fluoride solution. This interaction led to the transformation of methyl 3,4-bis(trifluoroacetoxy)benzoate into methyl 3,4-bis(pentafluoroethoxy)benzoate with high yield (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Cyclization Reactions
This compound is involved in cyclization reactions, such as those catalyzed by triethylamine. These reactions result in the formation of specific imidazolidin derivatives, important in the development of various chemical compounds (Deck, Papadopoulos, & Smith, 2003).
Safety and Hazards
“Methyl 4-cyano-3-(trifluoromethyl)benzoate” is considered hazardous. It causes respiratory tract irritation, eye and skin irritation, and may cause digestive tract irritation . It is a combustible liquid and vapor . The safety information includes precautionary statements such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Propiedades
IUPAC Name |
methyl 4-cyano-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c1-16-9(15)6-2-3-7(5-14)8(4-6)10(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWUUEYPNQOKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)












![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)
